N-BENZYL-N-({5-[(Z)-[({2,7-DIMETHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-BENZYL-N-({5-[(Z)-[({2,7-DIMETHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including imidazo[1,2-a]pyridine, furan, and sulfonamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-({5-[(Z)-[({2,7-DIMETHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multicomponent reactions and condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-({5-[(Z)-[({2,7-DIMETHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-BENZYL-N-({5-[(Z)-[({2,7-DIMETHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-N-({5-[(Z)-[({2,7-DIMETHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with γ-aminobutyric acid (GABA) receptors, leading to potential sedative and hypnotic effects . Additionally, the compound may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used to treat insomnia.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
N-BENZYL-N-({5-[(Z)-[({2,7-DIMETHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C30H29N5O4S |
---|---|
Molecular Weight |
555.6g/mol |
IUPAC Name |
N-[(Z)-[5-[[benzyl-(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C30H29N5O4S/c1-21-9-13-27(14-10-21)40(37,38)34(19-24-7-5-4-6-8-24)20-26-12-11-25(39-26)18-31-33-30(36)29-23(3)32-28-17-22(2)15-16-35(28)29/h4-18H,19-20H2,1-3H3,(H,33,36)/b31-18- |
InChI Key |
LEJRYWDRMBKUAV-MNBJERMJSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(O3)C=NNC(=O)C4=C(N=C5N4C=CC(=C5)C)C |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(O3)/C=N\NC(=O)C4=C(N=C5N4C=CC(=C5)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(O3)C=NNC(=O)C4=C(N=C5N4C=CC(=C5)C)C |
Origin of Product |
United States |
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